(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid, also known as PPA, is a chiral amino acid derivative. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels. PPA has been extensively studied for its potential use in the treatment of type 2 diabetes.
Mechanism of Action
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid exerts its effects by inhibiting DPP-IV, an enzyme that degrades GLP-1 and GIP. GLP-1 and GIP are incretin hormones that stimulate insulin secretion and reduce blood glucose levels. Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes. This compound also improves beta cell function and increases insulin sensitivity. In addition, this compound has been shown to reduce body weight and improve lipid metabolism in animal models of obesity and non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid is a potent inhibitor of DPP-IV and has been extensively studied for its potential use in the treatment of type 2 diabetes and other metabolic disorders. However, this compound has some limitations in lab experiments. For example, this compound has a short half-life and requires frequent dosing. In addition, this compound is not selective for DPP-IV and can inhibit other peptidases, which may lead to off-target effects.
Future Directions
There are several future directions for research on (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid. One area of interest is the development of more potent and selective DPP-IV inhibitors. Another area of interest is the investigation of the long-term effects of this compound on glycemic control, beta cell function, and insulin sensitivity. In addition, further research is needed to determine the safety and efficacy of this compound in different patient populations, such as those with renal impairment or cardiovascular disease. Finally, this compound may have potential applications in other areas of medicine, such as cancer therapy and neurodegenerative diseases.
Synthesis Methods
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid can be synthesized using a variety of methods, including asymmetric synthesis, resolution of racemic mixtures, and chiral pool synthesis. One commonly used method involves the reaction of (R)-phenylglycine with (S)-4-benzoyl-2-oxazolidinone, followed by reduction and deprotection to yield this compound.
Scientific Research Applications
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has been extensively studied for its potential use in the treatment of type 2 diabetes. Clinical trials have shown that this compound significantly improves glycemic control and reduces HbA1c levels in patients with type 2 diabetes. This compound has also been shown to improve beta cell function and increase insulin sensitivity. In addition, this compound has been studied for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
properties
IUPAC Name |
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(20-12-4-7-17(20)19(22)23)13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,22,23)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQBHJKVANQDPG-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.